molecular formula C10H12N4O2S B6426964 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide CAS No. 2097916-69-1

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide

Cat. No.: B6426964
CAS No.: 2097916-69-1
M. Wt: 252.30 g/mol
InChI Key: QINJKZHWEHKFKI-UHFFFAOYSA-N
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Description

N-[2-(2H-1,2,3-Triazol-2-yl)ethyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its structure incorporates a benzenesulfonamide group, which is a known pharmacophore that can act as a zinc-binding group (ZBG) to effectively inhibit enzymes like carbonic anhydrases . Carbonic anhydrases are metalloenzymes that play critical roles in physiological processes such as pH regulation and fluid secretion, with certain isoforms like hCA IX and XII being overexpressed in hypoxic tumor environments . The molecule is also built around a 1,2,3-triazole ring, a privileged scaffold in drug discovery synthesized reliably via click chemistry approaches . The triazole ring contributes to the molecule's stability, moderate dipole moment, and capacity for hydrogen bonding, which are favorable properties for interactions with biological targets . The ethyl linker connecting the benzenesulfonamide and triazole moieties allows for optimal positioning of the molecule within enzyme active sites. This molecular architecture makes this compound a valuable template for researchers investigating new inhibitors for carbonic anhydrase isoforms and exploring structure-activity relationships (SAR) . Its primary research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules and as a tool compound in biochemical assays for studying enzyme kinetics and inhibition mechanisms. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-17(16,10-4-2-1-3-5-10)13-8-9-14-11-6-7-12-14/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINJKZHWEHKFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzenesulfonamide

The synthesis begins with introducing an azide-functionalized ethyl chain onto the benzenesulfonamide core. A two-step protocol adapted from and involves:

  • N-Alkylation with 2-bromoethylamine :
    Benzenesulfonyl chloride reacts with 2-bromoethylamine hydrobromide in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature). The intermediate N-(2-bromoethyl)benzenesulfonamide is isolated via vacuum filtration (yield: 85–90%).

  • Azide Substitution :
    Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours replaces the bromide with an azide group. The product, N-(2-azidoethyl)benzenesulfonamide , is purified by recrystallization from ethanol/water (yield: 75–80%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.76 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 3.72 (t, J = 6.4 Hz, 2H, NCH₂), 3.32 (t, J = 6.4 Hz, 2H, CH₂N₃).

  • FTIR : 2105 cm⁻¹ (N₃ stretch), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

CuAAC-Mediated Triazole Formation

Reaction with Terminal Alkynes

The azide intermediate undergoes cycloaddition with acetylene derivatives in the presence of Cu(I). A protocol modified from and employs:

  • CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) at 50°C.

  • Terminal alkynes (e.g., propiolic acid ethyl ester) are added dropwise, and the reaction is monitored by TLC (hexane/ethyl acetate 3:1).

Optimization Insights :

  • Solvent polarity significantly impacts reaction rate; aqueous/organic biphasic systems enhance Cu(I) stability.

  • Microwave irradiation (100°C, 30 min) reduces reaction time to 2 hours with comparable yields.

Characterization of Triazole Product :

  • ¹H NMR : δ 8.12 (s, 1H, triazole-H), 4.62 (t, J = 6.8 Hz, 2H, NCH₂), 3.88 (t, J = 6.8 Hz, 2H, CH₂-triazole).

  • HPLC Purity : >98% after silica gel chromatography (DCM/methanol 95:5).

Alternative Routes and Mechanistic Considerations

Huisgen Cycloaddition Under Thermal Conditions

Non-catalytic [3+2] cycloaddition between N-(2-azidoethyl)benzenesulfonamide and acetylene dicarboxylates at 120°C yields a 1:1 mixture of 1,4- and 1,5-triazole regioisomers. While this method avoids metal catalysts, the lack of regiocontrol limits its utility for the target compound.

Diazotransfer Reactions

Diazotransfer reagents like imidazole-1-sulfonyl azide convert primary amines directly to azides, bypassing alkylation steps. For example:

  • N-(2-aminoethyl)benzenesulfonamide treated with imidazole-1-sulfonyl azide hydrochloride and CuSO₄ in methanol/water at 0°C yields the azide precursor in 90% yield.

Scalability and Industrial-Scale Purification

Patent methodologies from highlight critical purification strategies:

  • Crystallization : Crude products are washed with cold ethanol to remove Cu residues, followed by recrystallization from acetone/hexane.

  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (DCM/methanol 97:3 → 95:5) achieves >99% purity.

  • HPLC Monitoring : In-process checks ensure intermediates meet purity thresholds (>95%) before subsequent reactions.

Yield Comparison :

StepYield (%)Purity (%)
Azide Formation75–8095–98
CuAAC Reaction85–9298–99
Final Crystallization90–95>99

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The triazole moiety in N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide enhances its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various pathogens, making them candidates for developing new antibiotics .

Cancer Therapy
This compound has been investigated for its potential in cancer treatment. Studies reveal that similar sulfonamide compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The IC50 values for related compounds targeting CA IX range from 10.93 to 25.06 nM, indicating potent inhibitory effects.

Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. Specifically, this compound can act as an inhibitor of carbonic anhydrases and other critical enzymes involved in metabolic processes . This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing enzyme inhibitors.

Biological Research

Protein-Ligand Interactions
this compound serves as a useful probe in studying protein-ligand interactions due to its ability to form stable complexes with various proteins. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with amino acids in protein structures, facilitating detailed studies of binding affinities and interaction dynamics .

Biochemical Pathways
Research has shown that compounds containing the triazole ring can influence several biochemical pathways. For example, they may play a role in modulating inflammatory responses by inhibiting the production of pro-inflammatory mediators. This application is particularly relevant in the context of chronic inflammatory diseases where such modulation can lead to therapeutic benefits.

Industrial Applications

Synthesis of Complex Molecules
In synthetic chemistry, this compound is utilized as a building block for constructing more complex molecules. Its stability and reactivity make it suitable for various chemical reactions including nucleophilic substitutions and coupling reactions . This property is advantageous in the development of new materials and pharmaceuticals.

Material Science
The compound's unique chemical structure lends itself to applications in material science. It can be incorporated into polymers and coatings due to its chemical stability and functional properties. This application is particularly valuable for creating materials with specific characteristics such as enhanced durability or antimicrobial properties .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Studies
Medicinal Chemistry Antimicrobial agents; cancer therapyInhibitors of carbonic anhydrases; apoptosis induction
Biological Research Protein-ligand interaction studies; pathway modulationBinding studies; inflammatory mediator inhibition
Industrial Applications Building blocks for complex molecules; material sciencePolymer synthesis; coatings development

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzenesulfonamide Derivatives with Heterocyclic Moieties

a) COX-2 Inhibitors with Triazole Linkages

Compounds such as 4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide (6a) () share the benzenesulfonamide-triazole scaffold. The triazole group in these analogs enhances COX-2 selectivity by forming hydrogen bonds with the enzyme’s active site, while the ethyl spacer improves conformational flexibility. Comparative studies suggest that substituents on the triazole (e.g., methyl groups in 6a) may further optimize binding affinity and pharmacokinetic properties .

b) Benzimidazole-Based Sulfonamides

The compound 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide () replaces the triazole with a benzimidazole ring. Benzimidazole’s planar structure and stronger basicity (pKa ~5.5) compared to triazole (pKa ~1.3) alter electronic properties and solubility. This substitution likely shifts biological activity toward targets like kinases or proton pumps, diverging from the COX-2 or orexin receptor interactions suggested for triazole-containing analogs .

c) Thiadiazole-Containing Sulfonamides

Ethazole (N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide) () features a thiadiazole ring instead of triazole. Thiadiazole’s higher lipophilicity (logP ~1.8 vs. triazole’s ~0.5) enhances membrane permeability but may reduce aqueous solubility. Ethazole’s historical use as an antibacterial agent highlights how heterocycle choice dictates therapeutic applications .

Substituent Effects on Pharmacological Activity

a) Triazole Position and Linker Flexibility

The compound 3'-(N-[3-(2-[2-(2H-1,2,3-triazol-2-yl)benzamido]ethyl)phenyl]sulfamoyl)-4'-methoxy-N,N-dimethyl-(1,1'-biphenyl)-3-carboxamide () uses a benzamide linker instead of an ethyl group. In contrast, the ethyl linker in the target compound allows adaptive positioning, which could improve interactions with dynamic binding pockets .

b) Electron-Withdrawing/Donating Groups

Derivatives such as N-(2-aminoethyl)-4-bromo-2-fluorobenzenesulfonamide () incorporate halogen substituents. Bromo and fluoro groups increase electronegativity, enhancing hydrogen bonding and altering logP (e.g., bromo raises logP by ~1.0). These modifications may improve CNS penetration or target affinity compared to unsubstituted analogs .

Key Comparative Data Table

Property/Feature N-[2-(2H-1,2,3-Triazol-2-yl)ethyl]benzenesulfonamide 6a (COX-2 Inhibitor) Ethazole Benzimidazole Analog
Core Structure Benzenesulfonamide + triazole (ethyl linker) Benzenesulfonamide + triazole (hydrazine linker) Benzenesulfonamide + thiadiazole Benzenesulfonamide + benzimidazole
logP ~1.2 (estimated) ~2.5 ~1.8 ~2.0
Target Potential COX-2 or orexin receptors COX-2 Antibacterial Kinases/proton pumps
Synthetic Yield Moderate (50–70%) 50–70% High (>80%) Low (30–40%)

Biological Activity

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is a synthetic compound that combines a triazole moiety with a sulfonamide functional group. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2SC_{11}H_{14}N_4O_2S. Its unique structure allows for various interactions with biological targets, enhancing its pharmacological profile. The presence of the triazole ring is particularly significant as it can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological macromolecules.

1. Antimicrobial Activity

Studies have demonstrated that compounds containing triazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A series of triazolium salts, which include similar structural motifs, were evaluated for their antifungal activity. The most potent compound in that study exhibited a minimum inhibitory concentration (MIC) of 0.0125 mg/mL against various fungal strains, outperforming traditional antifungal agents like ketoconazole .
  • Mechanism of Action : The antifungal mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. The triazole ring interacts with enzyme targets involved in this pathway, leading to cell death.

2. Anticancer Activity

Recent research has highlighted the anticancer potential of sulfonamide derivatives:

  • Selectivity Towards Cancer Cells : Compounds similar to this compound have shown selective cytotoxicity towards cancer cell lines such as Hep3B and A549. For example, specific derivatives exhibited a higher selectivity index for Hep3B cells compared to normal cell lines .
  • Molecular Docking Studies : These studies revealed that the compounds bind effectively within the active sites of carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression. The binding interactions were primarily hydrophobic and involved key amino acid residues within the enzyme's active site .

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC (mg/mL)Target Organism/Cell LineReference
Compound 19Antifungal0.0125Various fungi
Compound 7dAnticancerSelective for Hep3BHep3B and A549 cells
This compoundAntimicrobial/CytotoxicNot specifiedVarious pathogens/cancer cells

Research Insights

  • Synthesis and Characterization : The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the final compound .
  • Potential Applications : Given its dual functionality as both an antimicrobial and anticancer agent, this compound could be further explored for therapeutic applications in treating infections or cancers resistant to current treatments.

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